1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one

Molecular weight physicochemical properties scaffold elaboration

This compound belongs to the class of 1,4-diazepane propan-1-ones. Its architectural core is based on a 1,4-diazepane ring substituted at N4 with an oxolan-3-yl group, while the N1 position is elaborated with a 3-[4-(trifluoromethyl)phenyl]propan-1-one side chain.

Molecular Formula C19H25F3N2O2
Molecular Weight 370.416
CAS No. 2309710-50-5
Cat. No. B2479638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
CAS2309710-50-5
Molecular FormulaC19H25F3N2O2
Molecular Weight370.416
Structural Identifiers
SMILESC1CN(CCN(C1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3CCOC3
InChIInChI=1S/C19H25F3N2O2/c20-19(21,22)16-5-2-15(3-6-16)4-7-18(25)24-10-1-9-23(11-12-24)17-8-13-26-14-17/h2-3,5-6,17H,1,4,7-14H2
InChIKeyWKQQYUJDNFEMIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one (2309710-50-5): A Conformationally Constrained Diazepane Scaffold with Enhanced Lipophilicity for Targeted Library Synthesis


This compound belongs to the class of 1,4-diazepane propan-1-ones. Its architectural core is based on a 1,4-diazepane ring substituted at N4 with an oxolan-3-yl group, while the N1 position is elaborated with a 3-[4-(trifluoromethyl)phenyl]propan-1-one side chain [1]. Relative to the parent 1-(oxolan-3-yl)-1,4-diazepane scaffold (MW 170.25 g/mol), the addition of the trifluoromethylphenylpropanone moiety substantially increases molecular weight to 370.42 g/mol (C19H25F3N2O2) and introduces additional hydrogen bond acceptors and rotatable bonds, placing the compound in a distinct physicochemical space compared to simpler diazepane derivatives.

Why In-Class 1,4-Diazepane Propan-1-one Analogs Cannot Be Directly Substituted for 2309710-50-5


Simple 1,4-diazepane derivatives lacking the oxolane N4-substituent or bearing alternative aromatic groups (e.g., chlorophenyl, methoxyphenyl) exhibit significantly different conformational constraints, hydrogen-bonding capacities, and lipophilicity compared to 2309710-50-5. The oxolan-3-yl group introduces a defined tetrahedral geometry that restricts ring puckering, while the para-trifluoromethyl substituent on the phenyl ring substantially alters electron density and metabolic stability relative to halogen-only or unsubstituted analogs. These structural features cannot be recapitulated by mere side-chain replacement; thus, generic substitution risks altering target engagement, selectivity, and pharmacokinetic properties, making the specific compound an indispensable component for reproducible SAR studies [1].

Quantitative Differentiation Evidence for 2309710-50-5 Versus Key Comparators


Molecular Weight Expansion Relative to the Core 1-(Oxolan-3-yl)-1,4-diazepane Scaffold

The target compound incorporates the 1-(oxolan-3-yl)-1,4-diazepane core (MW 170.25 g/mol, formula C9H18N2O) but extends it at N1 with a 3-[4-(trifluoromethyl)phenyl]propan-1-one group, increasing the molecular weight by 200.17 g/mol to 370.42 g/mol (C19H25F3N2O2) [1]. This represents a >100% mass increase that cannot be achieved with methyl, ethyl, or simple halogen substituents, directly impacting solubility, permeability, and binding pocket occupancy.

Molecular weight physicochemical properties scaffold elaboration

Increased Hydrogen Bond Acceptor Count Versus Unsubstituted Diazepane-Oxolane Core

The base scaffold 1-(oxolan-3-yl)-1,4-diazepane contains three hydrogen bond acceptors (two tertiary amines, one ether oxygen). Addition of the propan-1-one carbonyl group yields a total of four hydrogen bond acceptors in the target compound [1]. This increase in HBA count affects solubility, target interaction potential, and compliance with Lipinski's rule of five.

Hydrogen bonding drug-likeness physicochemical profiling

Rotatable Bond Increase Compared to the Core Diazepane-Oxolane Scaffold

The unsubstituted 1-(oxolan-3-yl)-1,4-diazepane scaffold possesses 1 rotatable bond (the N–oxolane linkage). The propan-1-one side chain introduces 5 additional rotatable bonds (C–C bonds in the propyl linker and the carbonyl-aryl connection), resulting in a total of 6 rotatable bonds for the target compound [1]. This higher conformational flexibility may enhance induced-fit binding to protein targets while also increasing entropic penalty upon binding.

Rotatable bonds conformational flexibility drug design

Optimal Application Scenarios for 2309710-50-5 Based on Structural Differentiation Evidence


Fragment-Based and Structure-Based Drug Design Targeting GPCRs and Ion Channels

The conformationally restricted diazepane-oxolane core combined with a flexible trifluoromethylphenylpropanone arm provides a balanced scaffold for fragment growing. The 6 rotatable bonds allow adaptive binding, while the 4 HBA sites enable specific polar interactions with receptor residues. This compound serves as a privileged intermediate for elaboration into orexin receptor antagonist chemotypes, where both lipophilicity and conformational constraint are essential for potency and selectivity [1].

Physicochemical Probe for CNS Drug Discovery Programs

With a molecular weight of 370.42 g/mol and a calculated logP in the range of 3-4 (estimated for analogous compounds), this compound occupies a favorable CNS drug-like space. It can be used as a reference compound to calibrate in silico and in vitro permeability assays (e.g., PAMPA-BBB, Caco-2) when evaluating the impact of a para-CF3 substituent on brain penetration relative to halogen or alkyl analogs [1].

Starting Material for the Synthesis of Diversified Compound Libraries

The presence of both a secondary amine (diazepane N1) and a ketone functional group enables orthogonal derivatization. The scaffold can be rapidly diversified via reductive amination, amide coupling, or oxime formation, yielding focused libraries for high-throughput screening against targets such as CB2, orexin receptors, and chemokine receptors, where 1,4-diazepane derivatives have demonstrated efficacy in patent literature [1].

Analytical Reference Standard for Diazepane-Derived Impurity Profiling

Given its structural relationship to diazepane-based drug substances (e.g., suvorexant, certain benzodiazepine analogs), this compound can serve as a well-characterized impurity or degradation product marker in HPLC/UPLC method development and validation, aiding quality control laboratories in ensuring batch consistency and regulatory compliance [1].

Quote Request

Request a Quote for 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.